molecular formula C6H5ClF3N5O B1384642 7-Amino-2-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-5-ol hydrochloride CAS No. 1949816-34-5

7-Amino-2-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-5-ol hydrochloride

Cat. No. B1384642
M. Wt: 255.58 g/mol
InChI Key: DRAHPJGSKGINOR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound, also known by its CAS Number 1949816-34-5, is a solid substance with a molecular weight of 255.59 . Its IUPAC name is 7-amino-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-5(4H)-one hydrochloride .


Synthesis Analysis

The synthesis of compounds with a [1,2,4]triazolo[1,5-a]pyrimidine skeleton, such as the one , has been the subject of various studies . For instance, one study developed four efficient one-step procedures for the synthesis of similar compounds .


Molecular Structure Analysis

The InChI code for this compound is 1S/C6H4F3N5O.ClH/c7-6(8,9)4-12-5-11-3(15)1-2(10)14(5)13-4;/h1H,10H2,(H,11,12,13,15);1H . The structure of the [1,2,4]triazolo[1,5-a]pyrimidine scaffold is versatile and has found numerous applications in medicinal chemistry .


Chemical Reactions Analysis

The [1,2,4]triazolo[1,5-a]pyrimidine heterocycle has been described as a potentially viable bio-isostere of the carboxylic acid functional group and of the N-acetyl fragment of ε-N-acetylated lysine . Its metal-chelating properties have also been exploited to generate candidate treatments for cancer and parasitic diseases .


Physical And Chemical Properties Analysis

The compound is a solid substance . It has a molecular weight of 255.59 . The InChI code provides information about its molecular structure .

Scientific Research Applications

Synthesis and Chemical Transformations

  • 7-Amino-2-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-5-ol hydrochloride has been utilized in the synthesis of various chemically complex structures. For instance, it has been involved in the synthesis of (5S,7R)-5-Aryl-7-methyl-4,5,6,7-tetrahydro-[1, 2, 4]triazolo[1,5-a]pyrimidin-7-ols. These compounds have been synthesized through three-component reactions, demonstrating the versatility of this compound in facilitating diverse chemical reactions (Komykhov et al., 2017).

Antimicrobial and Antifungal Activities

  • Research has shown that derivatives of this compound exhibit antimicrobial and antifungal activities. This indicates its potential for use in pharmaceutical applications, especially in developing new antimicrobial agents (Komykhov et al., 2017).

In Vitro Studies

  • In vitro studies have been conducted to assess the biological activities of various derivatives synthesized from 7-Amino-2-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-5-ol hydrochloride. These studies are crucial for understanding the potential therapeutic applications of these compounds in medicine (Komykhov et al., 2017).

Development of New Synthetic Methods

  • The compound has been involved in the development of new synthetic methods for triazolo[1,5-a]pyrimidine derivatives. These methods have advantages such as operational simplicity, eco-friendliness, and high yields, making them significant in the field of organic chemistry (Li et al., 2011).

Potential Antiasthma Agents

  • Some derivatives of 7-Amino-2-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-5-ol hydrochloride have been identified as potential antiasthma agents. This highlights the compound's relevance in the development of new therapeutic agents for respiratory conditions (Medwid et al., 1990).

Future Directions

Compounds with a [1,2,4]triazolo[1,5-a]pyrimidine skeleton have found numerous applications in medicinal chemistry . They exhibit biological activity in various therapeutic areas and have been proposed as promising systems for creating new agents for the treatment of various diseases . Therefore, the synthesis of derivatives with a triazolopyrimidine skeleton may be of major biological importance .

properties

IUPAC Name

7-amino-2-(trifluoromethyl)-4H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4F3N5O.ClH/c7-6(8,9)4-12-5-11-3(15)1-2(10)14(5)13-4;/h1H,10H2,(H,11,12,13,15);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRAHPJGSKGINOR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N2C(=NC(=N2)C(F)(F)F)NC1=O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClF3N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Amino-2-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-5-ol hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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7-Amino-2-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-5-ol hydrochloride

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